1-aminocyclopropane-1-carbothioamide hydrochloride
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Overview
Description
1-Aminocyclopropane-1-carbothioamide hydrochloride is a chemical compound that features a cyclopropane ring fused to an amino group and a carbothioamide group
Preparation Methods
The synthesis of 1-aminocyclopropane-1-carbothioamide hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1-Aminocyclopropane-1-carbothioamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Aminocyclopropane-1-carbothioamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential role in biological processes, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-aminocyclopropane-1-carbothioamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carbothioamide hydrochloride can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has applications in plant biology and agriculture.
1-Aminocyclopropane-1-carboxamide: Similar in structure, this compound is used in various chemical and biological studies.
1-Aminocyclopropane-1-carboxylate: Another related compound with applications in organic synthesis and research.
Properties
CAS No. |
1159733-30-8 |
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Molecular Formula |
C4H9ClN2S |
Molecular Weight |
152.65 g/mol |
IUPAC Name |
1-aminocyclopropane-1-carbothioamide;hydrochloride |
InChI |
InChI=1S/C4H8N2S.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2,(H2,5,7);1H |
InChI Key |
XTHUSNGHLFXNIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=S)N)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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